Product packaging for (1S,3E)-3-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol(Cat. No.:CAS No. 50-14-6)

(1S,3E)-3-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Cat. No.: B368823
CAS No.: 50-14-6
M. Wt: 396.6 g/mol
InChI Key: MECHNRXZTMCUDQ-ICMVBIGMSA-N
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Description

Ergocalciferol, also known as Vitamin D2, is a secosteroid molecule that acts as a provitamin. For research purposes, it is a critical compound for studying calcium and phosphate homeostasis. Its mechanism of action involves a two-step activation process: initial hydroxylation in the liver by enzymes such as CYP2R1 to form 25-hydroxyvitamin D, followed by a second hydroxylation primarily in the kidneys by CYP27B1 to produce the biologically active metabolite, 1,25-dihydroxyvitamin D (calcitriol) . This active form mediates its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor, which regulates the expression of genes involved in intestinal calcium absorption, bone mineralization, and renal reabsorption of calcium and phosphate . In the research setting, Ergocalciferol is a valuable tool for investigating a wide range of physiological and pathological processes. Its applications include studies on bone biology, such as the mechanisms underlying rickets and osteomalacia, as well as research into endocrine disorders like hypoparathyroidism and familial hypophosphatemia . Beyond mineral metabolism, scientific interest extends to its potential roles in immune function, pancreatic beta-cell activity, and cardiovascular health due to the widespread presence of the VDR in various tissues . Structurally, Ergocalciferol is distinguished from cholecalciferol (Vitamin D3) by the presence of a double bond between C22 and C23 and a methyl group at C24 on its side chain . Researchers should note that these structural differences can influence its pharmacokinetics, including its affinity for vitamin D binding protein and its rate of catabolism, making it a distinct compound for comparative metabolic studies . This product is supplied for laboratory research applications. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O B368823 (1S,3E)-3-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 50-14-6

Properties

Key on ui mechanism of action

The mechanism of action of calcitriol, the activated form of vitamin D, resembles that of the steroid and thyroid hormones. Thus, calcitriol binds to cytosolic receptors within target cells, and the receptor-hormone complex interacts with the DNA of certain genes to either enhance or inhibit their transcription. Structural analysis of the calcitriol receptor indicates that it belongs to the same supergene family as the steroid receptors. Calcitriol also appears to exert a few effects that occur too rapidly to be explained by genomic actions. /Calcitriol/
The mechanisms responsible for mobilization of bone salts have been only partially defined, and the interaction of multiple factors appears to be involved. Paradoxically, the cells responsible for bone resorption (osteoclasts) are not directly acted upon by calcitriol and do not appear to contain calcitriol receptors. Instead, calcitriol causes an increase in the number of osteoclasts available to resorb bone;  this may result from an action upon myeloid hematopoietic precursor cells that are induced to differentiate toward functional osteoclasts. The cells responsible for bone formation (osteoblasts) do contain receptors, and calcitriol causes them to elaborate several proteins, including osteocalcin, a vitamin K-dependent protein that contains gamma-carboxyglutamic acid residues. The exact role of this protein is not known, but other unidentified substances are also elaborated that appear to stimulate the function of osteoclasts. In addition, calcitriol acts synergistically with gamma-interferon to increase the production of interleukin-1, a lymphokine that promotes bone resorption.

CAS No.

50-14-6

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(1S,3E)-3-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12?,24-13+/t20-,22-,25+,26-,27+,28-/m1/s1

InChI Key

MECHNRXZTMCUDQ-ICMVBIGMSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Appearance

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)

boiling_point

Sublimes

Color/Form

Prisms from acetone
White crystals
Colorless crystals

melting_point

239 to 244 °F (EPA, 1998)
116.5 °C

Other CAS No.

50-14-6

physical_description

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)
White odorless solid;  [CAMEO] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Acute Toxic; Health Hazard

shelf_life

Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/
Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light

solubility

Soluble in alcohol, chloroform, ether, and fatty oils.
SOL IN FATTY ACIDS
Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature)
In water, 50 mg/L at 25 °C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ergocalciferol

Chemical Synthesis Pathways and Strategies for Ergocalciferol

The synthesis of ergocalciferol and its derivatives involves sophisticated chemical transformations, often aiming to mimic natural biosynthetic pathways or to assemble complex molecular architectures efficiently.

Biomimetic Photochemical Approaches from Steroid Precursors

The primary biomimetic route to ergocalciferol mirrors its natural production from ergosterol (B1671047). This process involves the photochemical cleavage of the B-ring of ergosterol, a provitamin D2, induced by ultraviolet (UV) radiation, typically in the UVB range wikipedia.orgacs.orgsymeres.comresearchgate.netnih.govnih.govmdpi.com. Upon exposure to UV light, ergosterol undergoes a sigmatropic rearrangement, breaking the C9-C10 bond to form previtamin D2 wikipedia.orgmdpi.com. This previtamin D2 then thermally isomerizes to ergocalciferol wikipedia.orgmdpi.com. This photochemical transformation is a cornerstone of vitamin D synthesis, both in nature and in laboratory settings, allowing for the conversion of a readily available steroid precursor into the secosteroid structure of vitamin D2 symeres.comnih.gov. Computational studies have also explored the feasibility and energetics of prebiotic photochemical synthesis pathways for ergosterol and ergocalciferol wseas.comwseas.comresearchgate.net.

Applications of Advanced Organic Reactions (e.g., Horner–Wadsworth–Emmons) in Ergocalciferol Synthesis

Several advanced organic reactions are indispensable for the efficient and stereoselective synthesis of ergocalciferol and its analogs. The Horner–Wadsworth–Emmons (HWE) reaction is particularly prominent, serving as a key step for forming the conjugated diene system that links the A-ring and CD-ring fragments symeres.comnih.govnih.govmdpi.commdpi.comaragen.comresearchgate.netnih.gov. In this reaction, a phosphine (B1218219) oxide derived from the A-ring is coupled with a ketone or aldehyde from the CD-ring fragment, yielding the desired triene structure. Other olefination reactions, such as the Julia-Lythgoe coupling, are also employed, sometimes in conjunction with HWE reactions, to construct specific carbon-carbon double bonds within the vitamin D skeleton mdpi.comaragen.comresearchgate.net. These reactions are critical for controlling stereochemistry and achieving the correct geometry of the conjugated triene system symeres.comaragen.comresearchgate.net.

Computational Studies on Ergocalciferol Synthesis Feasibility and Reaction Energetics

Computational chemistry plays an increasingly important role in understanding and optimizing synthetic routes for ergocalciferol. Studies employing ab initio calculations, such as those using the Hartree-Fock (HF) and MP2/6-31G* levels of theory, have been used to assess the feasibility and reaction energetics of proposed prebiotic synthesis pathways for ergosterol and ergocalciferol wseas.comwseas.comresearchgate.net. These computational analyses help in predicting reaction outcomes, identifying stable intermediates, and evaluating activation energies, thereby guiding experimental efforts and providing deeper insights into the fundamental chemical processes involved in vitamin D formation wseas.comwseas.comresearchgate.net.

Synthesis and Characterization of Ergocalciferol Analogs and Derivatives

The synthesis of ergocalciferol analogs allows for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles, making them valuable tools in medicinal chemistry and pharmacology.

Design and Synthesis of Modified Ergocalciferol Structures (e.g., 19-nor analogs, deuterated analogs)

19-Nor Analogs: Modifications to the ergocalciferol structure, such as the removal of the C19 methylene (B1212753) group to create "19-nor" analogs, have been extensively explored. These modifications often aim to reduce the calcemic effects associated with vitamin D activity while retaining or enhancing antiproliferative and differentiating properties mdpi.comnih.govmdpi.commdpi.com. For example, 19-nor-1,25-dihydroxyergocalciferol (paricalcitol) has been synthesized and studied for its therapeutic potential mdpi.comnih.gov. The synthesis of these 19-nor analogs typically involves convergent strategies, employing A-ring synthons that lack the C19 position and coupling them with appropriate CD-ring fragments mdpi.comnih.govmdpi.com. Variations in side-chain modifications, such as homologation or introduction of chirality at specific positions (e.g., C24), have also been investigated in conjunction with the 19-nor modification mdpi.comnih.gov.

Deuterated Analogs: Deuterated ergocalciferol analogs are synthesized for various research purposes, most notably as internal standards for quantitative analysis in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) sigmaaldrich.comsigmaaldrich.comnih.gov. Deuterium labeling, typically at specific carbon positions (e.g., C-6 and C-19), allows for precise tracking and quantification of ergocalciferol in complex biological matrices sigmaaldrich.comsigmaaldrich.com. The synthesis of these labeled compounds often involves incorporating deuterated building blocks into established synthetic routes or using deuterated reagents during specific reaction steps symeres.comgoogle.com. For example, ergocalciferol-d6 has been prepared and utilized in bioequivalence studies nih.gov.

Biosynthesis and Metabolic Transformations of Ergocalciferol

Enzymatic Hydroxylation Pathways of Ergocalciferol (Excluding Human Clinical Context)

Ergocalciferol, in its consumed form, is biologically inactive and requires hydroxylation to become metabolically active. These hydroxylation steps are catalyzed by cytochrome P450 (CYP) enzymes nih.govwikipedia.orgresearchgate.netnews-medical.netresearchgate.netnih.govmdpi.com.

The initial metabolic activation step for ergocalciferol occurs in the liver nih.govwikipedia.orgresearchgate.netnews-medical.netnih.govmdpi.comdrugbank.com. In this process, ergocalciferol is hydroxylated at the 25th carbon position to yield 25-hydroxyergocalciferol, also referred to as ercalcidiol or 25-OH D₂ wikipedia.orgdrugbank.comwikipedia.orgwikipedia.orgpatsnap.comloinc.org. Ercalcidiol functions as the primary circulating form of vitamin D₂ and is frequently measured to assess vitamin D status wikipedia.orgpatsnap.com.

The 25-hydroxylation of ergocalciferol is predominantly catalyzed by microsomal cytochrome P450 enzymes, with CYP2R1 being identified as the principal enzyme responsible for this reaction in humans nih.govresearchgate.netnih.govmdpi.comwikipedia.orgnih.govmdpi.commdpi.comoup.comnih.gov. CYP2R1 possesses 25-hydroxylase activity for both vitamin D₂ and vitamin D₃ wikipedia.org. While CYP27A1 is also a mitochondrial 25-hydroxylase, it is recognized for not efficiently 25-hydroxylating vitamin D₂ nih.govmdpi.commdpi.comoup.com. Research indicates that CYP2R1 hydroxylates vitamin D₂ at the C-25 position, whereas CYP27A1 targets positions C-24 and C-27 oup.com. CYP2R1 demonstrates a higher affinity and specificity for vitamin D compared to CYP27A1 mdpi.com.

25-Hydroxylation of Ergocalciferol to 25-Hydroxyergocalciferol (Ercalcidiol)

Substrate Specificity and Catalytic Efficiency Studies of 25-Hydroxylases Towards Ergocalciferol

The initial step in ergocalciferol's metabolic activation occurs in the liver, where it is hydroxylated at the C25 position to form 25-hydroxyergocalciferol (ercalcidiol or 25-OH D2) wikipedia.orgdrugbank.compatsnap.comwikipedia.orgmdpi.comhres.ca. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2R1 wikipedia.orgmdpi.comhres.caiiarjournals.orgfrontiersin.orgresearchgate.net. Unlike the metabolism of cholecalciferol, CYP27A1 is not considered the primary enzyme for the 25-hydroxylation of ergocalciferol wikipedia.org. While specific kinetic data for CYP2R1's interaction with ergocalciferol is less detailed in current literature, the enzyme's role in this initial hydroxylation is well-established wikipedia.orgiiarjournals.orgresearchgate.net.

1α-Hydroxylation of 25-Hydroxyergocalciferol to 1,25-Dihydroxyergocalciferol (Ercalcitriol)

Following hepatic 25-hydroxylation, the metabolite 25-hydroxyergocalciferol is further processed. The critical second hydroxylation occurs predominantly in the kidneys, although it can also take place in other tissues wikipedia.orgdrugbank.compatsnap.commdpi.comhres.caresearchgate.netuniprot.orguniprot.orgmdpi.comnih.govresearchgate.net. This reaction, catalyzed by the enzyme CYP27B1, introduces a hydroxyl group at the C1α position, yielding the biologically active form, 1,25-dihydroxyergocalciferol (ercalcitriol or 1,25-(OH)2D2) wikipedia.orgdrugbank.compatsnap.commdpi.comhres.caresearchgate.netuniprot.orguniprot.orgmdpi.comnih.govresearchgate.net. This 1α-hydroxylation step is widely recognized as the rate-limiting step in the activation of Vitamin D uniprot.orguniprot.orgmdpi.comnih.gov. The resulting ercalcitriol (B1671611) binds to the Vitamin D receptor with an affinity comparable to that of calcitriol, the active metabolite of Vitamin D3 wikipedia.org. It is also noted that ergocalciferol and its metabolites exhibit lower binding affinity to the Vitamin D-binding protein compared to their Vitamin D3 counterparts, potentially influencing their pharmacokinetic profiles wikipedia.orgdrugbank.com.

Function of CYP27B1 (1-alpha-hydroxylase)

CYP27B1 is a mitochondrial cytochrome P450 monooxygenase that plays a pivotal role in Vitamin D metabolism and is essential for maintaining calcium and phosphorus homeostasis researchgate.netuniprot.orguniprot.orgmdpi.comnih.gov. Its primary function is the 1α-hydroxylation of 25-hydroxyvitamin D (both D2 and D3 forms), thereby producing the hormonally active 1,25-dihydroxyvitamin D metabolites patsnap.commdpi.comhres.caresearchgate.netuniprot.orguniprot.orgmdpi.comnih.govoup.com. Beyond this critical activation step, CYP27B1 also participates in the hydroxylation of Vitamin D intermediates involved in the inactivation pathway mediated by CYP24A1 uniprot.orguniprot.org. Studies have indicated that CYP27B1 can hydroxylate 24R,25-dihydroxyvitamin D3 to form 1α,24,25-trihydroxyvitamin D3 uniprot.org. Furthermore, research into CYP27B1's substrate specificity suggests that the presence of a 25-hydroxyl group is essential for its 1α-hydroxylase activity, while a 24-hydroxyl group may enhance activity, and a 23-hydroxyl group significantly reduces it nih.gov.

Regulatory Mechanisms and Enzyme Kinetics of 1α-Hydroxylation

The synthesis of active Vitamin D metabolites is tightly regulated. The expression of the CYP27B1 gene is subject to a negative feedback mechanism, where the active metabolite, 1,25-dihydroxyvitamin D, downregulates its own production oup.comiiarjournals.org. This regulation is mediated through a negative Vitamin D response element (nVDRE) located upstream of the CYP27B1 gene oup.com. This feedback loop is crucial for maintaining appropriate levels of active Vitamin D and exhibits tissue-specific regulation, with significant repression observed in renal proximal tubules oup.com.

Enzymatic studies have provided insights into the kinetics of CYP27B1. For instance, both mouse and human CYP27B1 have demonstrated a Michaelis constant (Km) of 2.7 μM for the 1α-hydroxylation of 25-hydroxyvitamin D3 nih.gov. While direct kinetic comparisons for ergocalciferol metabolites are less extensively detailed, the enzyme's critical role in activating 25-hydroxyergocalciferol is established. The regulation of CYP27B1 activity can also be influenced by factors such as substrate availability and the expression of alternative splice variants, which may play a role in fine-tuning Vitamin D production iiarjournals.orgoup.com.

Catabolic Pathways and Inactivation of Ergocalciferol Metabolites

Once activated, ergocalciferol metabolites are subject to catabolic pathways that lead to their inactivation and eventual excretion from the body wikipedia.orgresearchgate.netresearchgate.netkcl.ac.uknih.govnih.gov. These pathways are critical for preventing the accumulation of active Vitamin D metabolites and maintaining metabolic homeostasis.

Role of 24-Hydroxylase (CYP24A1) in Metabolite Degradation

The primary enzyme responsible for the catabolism of Vitamin D metabolites, including those derived from ergocalciferol, is 24-hydroxylase, encoded by the CYP24A1 gene frontiersin.orgresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netnih.govnih.govbioscientifica.com. CYP24A1 catalyzes the hydroxylation at the C24 position, initiating a cascade of reactions that lead to the inactivation of the biologically active forms of Vitamin D researchgate.netnih.govnih.gov. This enzyme plays a key role in regulating serum levels of Vitamin D secosteroids researchgate.netnih.gov.

Comparative kinetic studies have shown that the catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25-hydroxyergocalciferol (25(OH)D2) is similar to that observed for 25-hydroxycholecalciferol (25(OH)D3) researchgate.netnih.gov. This suggests that both Vitamin D2 and D3 metabolites are similarly efficient in terms of their inactivation rates at low substrate concentrations researchgate.netnih.gov. However, the inactivation of 1,25-dihydroxyergocalciferol (1,25(OH)2D2) by CYP24A1 proceeds at a lower rate compared to 1,25-dihydroxycholecalciferol (1,25(OH)2D3), indicating that 1,25(OH)2D2 may possess increased metabolic stability researchgate.netnih.gov. CYP24A1 also possesses 23-hydroxylase activity, contributing to alternative catabolic routes nih.gov. Mutations affecting CYP24A1 function can lead to the accumulation of active Vitamin D metabolites and subsequent hypercalcemia bioscientifica.com.

Identification of Inactive 24-Hydroxylated Products (e.g., 24,25-(OH)₂D₂)

The catabolic action of CYP24A1 on ergocalciferol metabolites results in the formation of various hydroxylated products. These include 24-hydroxyergocalciferol, 24,25-dihydroxyergocalciferol (B1234410) (24,25-(OH)₂D₂), and 1,24,25-trihydroxyergocalciferol (B35326) (1,24,25-(OH)₃D₂) researchgate.netnih.govacs.org. These 24-hydroxylated metabolites are generally considered biologically inactive or significantly less potent than their 1-hydroxylated counterparts researchgate.netnih.gov. The catabolic process can further involve oxidation of the 24-hydroxyl group to a keto group, followed by side-chain cleavage, ultimately yielding calcitroic acid, the final inactive metabolite excreted in bile nih.govresearchgate.net. Studies in rats have identified 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2 as circulating metabolites during Vitamin D2 intoxication, underscoring the activity of these inactivation pathways under conditions of high Vitamin D2 exposure acs.org.

Table 1: Comparative Catalytic Efficiency of CYP24A1 for Vitamin D Metabolites

SubstrateEnzymeParameterRelative EfficiencyReference
25-hydroxyergocalciferol (25(OH)D2)CYP24A1kcat/KmSimilar to 25(OH)D3 researchgate.netnih.gov
25-hydroxycholecalciferol (25(OH)D3)CYP24A1kcat/KmBaseline researchgate.netnih.gov
1,25-dihydroxyergocalciferol (1,25(OH)2D2)CYP24A1kcat/KmLower than 1,25(OH)2D3 researchgate.netnih.gov
1,25-dihydroxycholecalciferol (1,25(OH)2D3)CYP24A1kcat/KmHigher than 1,25(OH)2D2 researchgate.netnih.gov

Table 2: CYP27B1 Substrate Specificity (Km)

SubstrateEnzymeParameterValueReference
25-hydroxyvitamin D3CYP27B1Km2.7 μM nih.gov
25-hydroxyergocalciferolCYP27B1KmNot specifiedN/A

Compound Names Mentioned:

Ergocalciferol (Vitamin D2)

Ergosterol (B1671047)

25-hydroxyergocalciferol (Ercalcidiol, 25-OH D2)

1,25-dihydroxyergocalciferol (Ercalcitriol, 1,25-(OH)2D2)

24,25-dihydroxyergocalciferol (24,25-(OH)2D2)

1,24,25-trihydroxyergocalciferol (1,24,25-(OH)3D2)

Calcitroic acid

Cholecalciferol (Vitamin D3)

Calcifediol (25-hydroxycholecalciferol, 25(OH)D3)

Calcitriol (1,25-dihydroxycholecalciferol, 1,25(OH)2D3)

24,25-dihydroxyvitamin D3 (24,25(OH)2D3)

1,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3)

Dihydrotachysterol

Alfacalcidol (1α-hydroxyvitamin D3)

CYP2R1

CYP27A1

CYP27B1

CYP24A1

Research on Alternative Inactivation Pathways (e.g., 23-hydroxylation)

Ergocalciferol undergoes metabolic inactivation primarily through hydroxylation pathways, with C-24 and C-23 hydroxylation being significant routes. The C-24 hydroxylation pathway, mediated by the enzyme CYP24A1, is a major catabolic route for vitamin D metabolites, leading to the formation of inactive products like calcitroic acid researchgate.netnih.gov. Research indicates that the 24-hydroxylation of 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂) results in 1,24,25-trihydroxyvitamin D₂ (1,24,25(OH)₃D₂), a metabolite with low biological activity that is further degraded researchgate.netnih.gov. This process is considered an irreversible deactivation of ergocalciferol researchgate.net.

The C-23 hydroxylation pathway also contributes to ergocalciferol inactivation, leading to the formation of 25(OH)D₂-26,23-lactone researchgate.netdrugbank.com. Studies suggest that the presence of a methyl group at position 24 in ergocalciferol's side chain may influence its hydroxylation rate and catabolism compared to cholecalciferol researchgate.netdrugbank.com.

Studies on 3-Epimerization of Ergocalciferol Metabolites

Epimerization at the C-3 position is another significant metabolic transformation affecting ergocalciferol and its metabolites. The enzyme 3-epimerase catalyzes the conversion of the C-3 hydroxyl group from the alpha to the beta orientation, forming C-3 epimers nih.govtandfonline.comiiarjournals.org. For instance, 25-hydroxyergocalciferol (ercalcidiol) can be converted to 3-epi-25-hydroxyergocalciferol nih.gov.

Molecular Interactions with Binding Proteins (e.g., Vitamin D-Binding Protein (DBP))

Ergocalciferol and its metabolites are transported in the circulation primarily bound to the Vitamin D-Binding Protein (DBP), also known as Gc-globulin wikipedia.orgnih.govsdiarticle5.commdpi.commdpi.com. DBP plays a crucial role in maintaining adequate levels of vitamin D metabolites by preventing their rapid clearance and facilitating their transport to target tissues nih.govmdpi.comresearchgate.net. DBP has a single binding site for all vitamin D metabolites, with varying affinities nih.govmdpi.com.

Impact of Side-Chain Structure on Protein Binding

The specific structure of ergocalciferol's side chain significantly influences its interaction with DBP and other proteins. The presence of a methyl group at the C-24 position and a double bond between C-22 and C-23 in ergocalciferol's side chain, compared to cholecalciferol's saturated side chain, is the primary determinant of these differential binding affinities researchgate.netdrugbank.comwikipedia.org. These structural variations alter the molecule's fit within the DBP binding pocket, leading to weaker interactions drugbank.comnih.govnih.govfrontiersin.org. This reduced binding affinity can impact not only transport but also metabolism and the subsequent biological activity of ergocalciferol metabolites nih.govdrugbank.com.

Comparative Metabolic Studies of Ergocalciferol and Cholecalciferol in Non-Human Organisms and In Vitro Systems

Numerous studies have compared the metabolic fate and efficacy of ergocalciferol and cholecalciferol in various systems. Research consistently indicates that cholecalciferol is generally more efficacious than ergocalciferol in raising serum 25-hydroxyvitamin D levels mdpi.comconsensus.appgavinpublishers.comnih.govhealthline.comresearchgate.netconsensus.app. Meta-analyses suggest that vitamin D3 supplementation leads to a significantly greater increase in serum 25(OH)D concentrations compared to vitamin D2 consensus.appnih.govresearchgate.net. For example, one study found vitamin D3 to be approximately one-third more efficacious than vitamin D2 mdpi.com.

These differences are attributed to the aforementioned variations in DBP binding affinity and potentially different hydroxylation rates researchgate.netdrugbank.compreprints.org. While both forms are metabolized to their respective 25-hydroxylated forms (ercalcidiol and calcifediol) and then to the active 1,25-dihydroxy forms, the efficiency of these processes can differ sdiarticle5.comhealthline.comwikipedia.org.

Studies in non-human organisms and in vitro systems have also highlighted these metabolic distinctions. For instance, research has explored the impact of DBP genotype and other factors on the differential metabolism and binding of vitamin D2 and D3 metabolites nih.govmdpi.comresearchgate.netfrontiersin.org. The C-24 hydroxylation pathway, which leads to inactivation, appears to be a critical point of divergence, with ergocalciferol's structure influencing its interaction with enzymes like CYP24A1 researchgate.netnih.gov.

Table 1: Comparative Binding Affinities and Metabolic Differences

FeatureErgocalciferol (Vitamin D2)Cholecalciferol (Vitamin D3)Citation(s)
DBP Binding Affinity Lower affinity for DBP and its metabolitesHigher affinity for DBP and its metabolites researchgate.netnih.govdrugbank.comnih.govnih.govpreprints.orgresearchgate.netfrontiersin.org
Side Chain Structure Methyl group at C-24, double bond at C-22-23Saturated side chain researchgate.netdrugbank.comwikipedia.org
Metabolic Inactivation C-24 hydroxylation leads to 1,24,25(OH)₃D₂, considered irreversible deactivation researchgate.netnih.govC-24 hydroxylation leads to 1,24,25(OH)₃D₃ researchgate.netresearchgate.netnih.gov
3-Epimerization Metabolites can undergo 3-epimerization (e.g., 3-epi-25(OH)D₂)Metabolites can undergo 3-epimerization (e.g., 3-epi-25(OH)D₃) nih.govtandfonline.comiiarjournals.orgnih.gov
Efficacy in Raising 25(OH)D Less effective than D3More effective than D2 mdpi.comconsensus.appgavinpublishers.comnih.govhealthline.comresearchgate.netconsensus.app

Structural and Spectroscopic Characterization of Ergocalciferol and Its Metabolites

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for identifying functional groups, determining molecular connectivity, and analyzing the electronic and vibrational properties of ergocalciferol and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. For ergocalciferol and its metabolites, NMR provides information about the arrangement of atoms and the spatial relationships between them, which is critical for understanding conformational flexibility.

¹³C NMR Spectroscopy: Solid-state ¹³C NMR has been employed to analyze vitamin D compounds, including ergocalciferol. Studies have shown that ¹³C NMR spectra can display various multiplet patterns (singlets, doublets, triplets, and quartets) for ergocalciferol and its precursors. These patterns are often attributed to the presence of different molecular conformers, specifically s-cis and s-trans configurations within the molecule. By analyzing these multiplets and using techniques like ¹H-filtered ¹³C CP/MAS and heteronuclear correlation (Hetcor) NMR, researchers can assign specific ¹³C resonances to their respective carbon atoms. This detailed assignment, often aided by computational molecular modeling, allows for the characterization of ring conformations and stereochemistry researchgate.net.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides complementary information, offering insights into the chemical environment of hydrogen atoms. For ergocalciferol analogs, ¹H NMR data has been recorded, contributing to structural elucidation birmingham.ac.uk. While specific detailed assignments for ergocalciferol itself are complex due to its conformational dynamics, ¹H NMR spectra are fundamental for confirming the presence of specific proton environments and verifying structural integrity hmdb.ca.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is essential for determining the molecular weight and identifying fragmentation patterns of ergocalciferol and its metabolites. This allows for precise identification and quantification in complex biological matrices.

Molecular Ion and Fragmentation: In electrospray ionization (ESI) mass spectrometry, ergocalciferol (molecular weight 396.6 g/mol ) typically forms quasi-molecular ions such as [M+H]⁺ at m/z 397.1 or 397.2. Fragmentation patterns often include ions resulting from the loss of water, such as [M-H₂O]⁺ at m/z 379.1 or 379.3 mdpi.com. More specific fragmentation analysis, as seen in LC-MS/MS methods, can reveal characteristic fragment ions useful for identification. For instance, a major fragment observed at m/z 298.2 amu has been utilized for sensitive multiple reaction monitoring (MRM) analysis of ergocalciferol nih.gov.

Metabolite Identification: LC-MS/MS is particularly valuable for profiling vitamin D metabolites, such as 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol, by detecting their distinct molecular ions and fragmentation patterns. However, it is noted that mass spectrometry alone may not always be sufficient for definitive compound identification without corroboration from other techniques, especially when dealing with closely related metabolites or epimers mdpi.comcapes.gov.brnih.gov.

Table 1: Key Mass Spectrometric Ions for Ergocalciferol

Ion TypeObserved m/zReference
Quasi-molecular ion397.1 - 397.2 mdpi.comnih.gov
Water loss ion379.1 - 379.3 mdpi.com
Major fragment298.2 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems, such as the triene chromophore present in ergocalciferol. This technique is widely used for quantitative analysis and characterization.

Absorption Maxima: Ergocalciferol exhibits characteristic absorption in the UV region due to its conjugated triene system. In alcoholic solutions, it typically shows a maximum absorption (λmax) around 264-265 nm. The molar absorptivity at this wavelength is reported to be approximately 18,300 M⁻¹ cm⁻¹ who.intnih.gov. Other studies have also reported absorption bands in the range of 211 nm and around 263-265 nm, with some variations depending on the solvent or matrix hilarispublisher.comresearchgate.netmdpi.comresearchgate.net. The presence of oscillations around 264 nm in UV-Vis spectra can indicate the presence of nanometric particles in solution mdpi.com.

Table 2: UV-Vis Absorption Properties of Ergocalciferol

Solvent/Matrixλmax (nm)Molar Absorptivity (M⁻¹ cm⁻¹)Reference
Alcohol264-265~18,300 who.intnih.gov
Alcohol265Log E = 4.27 nih.gov
Various~264- hilarispublisher.commdpi.com
Various211- researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of ergocalciferol, allowing for the identification of functional groups and molecular structure.

Functional Group Identification: IR spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), can identify characteristic functional groups. For ergocalciferol, bands corresponding to C=O stretching vibrations have been reported around 1725-1726 cm⁻¹, indicative of a ketone or a related carbonyl group within the molecule's structure researchgate.net. The presence of hydroxyl groups (-OH) is also indicated by stretching vibrations, often seen in the region of 3200-3600 cm⁻¹, potentially involved in hydrogen bonding hilarispublisher.comresearchgate.net.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting different vibrational modes, particularly those involving changes in polarizability. Density functional theory (DFT) calculations have been used to predict and analyze the Raman spectra of ergocalciferol, comparing them with experimental data to assign specific vibrational frequencies to molecular motions optica.orgnih.gov. These studies aim to understand the vibrational fingerprints of ergocalciferol for potential applications in non-invasive sensing optica.orgnih.gov.

X-ray Crystallography Studies of Ergocalciferol and its Analogs

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, and bond angles.

Determination of Solid-State Conformations and Bond Geometries

While obtaining high-quality crystals of vitamin D and its active metabolites can be challenging, X-ray crystallography has been applied to ergocalciferol analogs and related intermediates.

Compound Name List:

Ergocalciferol (Vitamin D₂)

Cholecalciferol (Vitamin D₃)

25-hydroxyergocalciferol (25(OH)D₂)

1,25-dihydroxyergocalciferol (1,25(OH)₂D₂)

24-hydroxyergocalciferol

1,24-dihydroxyergocalciferol

1,24,25-trihydroxyergocalciferol (B35326)

Ergosterol (B1671047)

7-dehydrocholesterol (B119134)

Photochemistry and Photostability of Ergocalciferol

Photoreactions of Ergosterol (B1671047) to Pre-Ergocalciferol and Ergocalciferol

The journey from ergosterol to ergocalciferol is a fascinating example of photochemistry in action. The initial step involves the absorption of UV radiation by ergosterol, which acts as a precursor. neliti.com This process is foundational to the synthesis of this essential vitamin.

The conversion of ergosterol is initiated by the cleavage of the B-ring in its steroid structure, a reaction triggered by UV radiation. iiarjournals.orgnih.gov This crucial bond-breaking event between carbons 9 and 10 leads to the formation of an intermediate compound, pre-ergocalciferol. iiarjournals.orgnih.gov The efficiency of this ring-opening is highly dependent on the wavelength of the UV light.

The absorption spectrum of ergosterol spans from approximately 240 to 315 nm. iiarjournals.org However, specific wavelengths within this range have been identified as more effective for the conversion. The optimal wavelength for an efficient ring-opening, while minimizing the formation of unwanted photo-isomers, is around 295 nm. nih.gov Studies have shown that UV-B radiation (290-320 nm) is particularly effective in this process. cmu.ac.th While UV-C and UV-A can also induce the conversion, UV-B is often cited as yielding the highest amounts of vitamin D2. cmu.ac.thresearchgate.net For instance, UV-B irradiation has been shown to be more effective than UV-A or UV-C for producing vitamin D2 in mushrooms. cmu.ac.th

The process begins with the formation of pre-ergocalciferol, which is thermodynamically unstable. mdpi.com This intermediate then undergoes a thermally induced isomerization to form the more stable ergocalciferol. mdpi.com

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules of a product formed for each photon absorbed. omlc.org The photochemical conversion of ergosterol to pre-ergocalciferol has been a subject of such studies.

The quantum yield for the photoisomerization of ergosterol using UV light at a wavelength of 253.7 nm was determined to be 0.31 at 20°C in solvents like ether, ethanol, and petroleum ether. researchgate.net This indicates that for every 100 photons of this specific wavelength absorbed by ergosterol, approximately 31 molecules are converted to pre-ergocalciferol. The remaining excited ergosterol molecules either return to their ground state (about 69%) or transform into unidentified byproducts (about 5%). researchgate.net

Photodegradation Mechanisms of Ergocalciferol

Ergocalciferol, while formed by light, is also susceptible to degradation upon further or prolonged exposure to UV radiation. cabidigitallibrary.org This photodegradation involves a series of isomerization and other reactions, leading to a variety of photoproducts.

Extended exposure to UV radiation can lead to the isomerization of ergocalciferol into several other compounds. iaea.org Both pre-ergocalciferol and ergocalciferol can absorb UV radiation, leading to the formation of by-products such as tachysterol (B196371) and lumisterol (B196343). cabidigitallibrary.orgnih.gov

The formation of these isomers is a complex process. For instance, lumisterol is formed through a ring-closure reaction after the initial UV-induced ring opening of ergosterol. nih.gov The distribution of these isomers can be influenced by factors such as temperature. nih.gov

Prolonged irradiation can also lead to the formation of other photoproducts, including suprasterols. mdpi.com These photodegradation pathways are a natural regulatory mechanism that prevents the excessive accumulation of vitamin D. mdpi.com

The stability of ergocalciferol is influenced by various environmental factors. The presence of oxygen and changes in temperature can affect the rate and pathways of its photodegradation.

Temperature: Temperature plays a significant role in the isomerization processes. For example, the conversion of pre-ergocalciferol to ergocalciferol is a heat-dependent reaction. neliti.com The distribution of isomers like lumisterol is also strongly dependent on temperature. nih.gov At lower temperatures (around 0°C), the formation of lumisterol is favored, whereas at higher temperatures (20-80°C), the ring-opening reaction to form vitamin D is more prominent. nih.gov High temperatures, such as those above 200°C, have been found to be a limitation in the synthesis of vitamin D3, a related compound. nih.gov

Oxygen: The presence of oxygen can lead to the formation of oxidized byproducts, especially during prolonged light exposure. tue.nl In the presence of atmospheric oxygen, irradiation of related compounds can produce reactive oxygen species, which can contribute to degradation. cmu.ac.th

Interactive Data Table: Factors Affecting Ergocalciferol Photostability

FactorEffect on Ergocalciferol and its PrecursorsReference
UV Wavelength Optimal conversion of ergosterol to pre-ergocalciferol occurs around 295 nm. UV-B is generally most effective for vitamin D2 production. nih.govcmu.ac.th
UV Exposure Time Initial exposure leads to the formation of pre-ergocalciferol and then ergocalciferol. Prolonged exposure leads to degradation and formation of isomers like tachysterol and lumisterol. neliti.com
Temperature Influences the isomerization of pre-ergocalciferol to ergocalciferol and the distribution of other photoisomers. Higher temperatures can accelerate degradation. neliti.comnih.govnih.gov
Oxygen Can lead to the formation of oxidized byproducts, reducing the yield of ergocalciferol. tue.nl
Solvent The quantum yield of ergosterol photoisomerization has been shown to be consistent in solvents like ether, ethanol, and petroleum ether. researchgate.net

Research on Photochemical Reactors and Conditions for Controlled Synthesis

The industrial production of ergocalciferol relies on the controlled irradiation of ergosterol. berhamporegirlscollege.ac.in Research in this area focuses on optimizing reactor design and reaction conditions to maximize the yield and purity of the final product.

The development of continuous-flow photochemical reactors offers several advantages over traditional batch processes. vapourtec.com These include consistent light penetration, precise control over exposure time and temperature, and the continuous removal of products from the irradiated area. vapourtec.com Such features can lead to higher yields, improved selectivity, and greater energy efficiency. vapourtec.com

Researchers have explored various reactor designs, including those with parallel tubes arranged around a powerful light source, to enable large-scale production. mdpi.com The use of modern light sources like LEDs is also being investigated, as they offer better selectivity and generate less heat compared to traditional mercury lamps. mdpi.com

Studies have also focused on optimizing conditions within these reactors. For example, operating at high pressure and temperature (photo-high-p,T) in a microreactor has been shown to significantly reduce reaction times for the synthesis of the related vitamin D3. nih.gov This approach can enhance productivity by allowing for higher reactant concentrations and faster conversion rates. nih.gov The choice of solvent and the concentration of the precursor are also critical parameters that are optimized for efficient synthesis. light-am.com

Interactive Data Table: Research on Controlled Synthesis of Ergocalciferol

Research AreaKey Findings and InnovationsReference
Reactor Design Continuous-flow reactors provide better control over reaction parameters, leading to higher yields and selectivity. Innovations include parallel tube designs and the use of microreactors. nih.govvapourtec.commdpi.com
Light Sources Modern LED light sources are being explored as they offer better wavelength selectivity and energy efficiency compared to traditional mercury lamps. mdpi.com
Reaction Conditions High-pressure and high-temperature conditions in microreactors can significantly reduce reaction times and increase productivity. nih.gov
Process Control Precise control over irradiation time, temperature, and reactant concentration is crucial for maximizing yield and minimizing byproduct formation. vapourtec.comlight-am.com

Advanced Analytical Methodologies for Ergocalciferol Research

Sample Preparation and Extraction Methodologies in Research Studies

Derivatization Strategies for Enhanced Detection (e.g., PTAD derivatization for LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing ergocalciferol. However, ergocalciferol's low ionization efficiency can limit detection sensitivity. To address this, derivatization strategies are employed, with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) being a prominent reagent nih.govresearchgate.netannexpublishers.coconsensus.apprsc.orgresearchgate.netmdpi.com.

Physico-chemical Characterization Techniques for Ergocalciferol-Loaded Systems (e.g., Nanoparticles)

The development of ergocalciferol-loaded delivery systems, such as nanoparticles and nanoemulsions, necessitates thorough physico-chemical characterization to understand their properties, stability, and performance. Key techniques include Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), Transmission Electron Microscopy (TEM), and Zeta Potential Analysis.

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and average particle size of colloidal systems. It measures the Brownian motion of particles in suspension, which is inversely proportional to their size mdpi.com. The Polydispersity Index (PDI) is also derived from DLS measurements, providing an indication of the uniformity of the particle size distribution. Lower PDI values (typically < 0.2) suggest a more monodisperse and stable system mdpi.comwur.nl.

Studies on ergocalciferol-loaded Solid Lipid Nanoparticles (SLNs) have shown that increasing ergocalciferol loading can lead to a decrease in particle size. For instance, Z-average values decreased from approximately 120 nm at 0% loading to around 65 nm at 20% loading nih.govresearchgate.net. Ergocalciferol-loaded zein (B1164903) nanoparticles stabilized by modified lecithin (B1663433) (ML) or rhamnolipids (RL) exhibited particle sizes around 50-60 nm with low PDIs (< 0.2), indicating good stability wur.nl. BSA-cholecalciferol nanoparticles, while not directly ergocalciferol, reported an optimal particle size of 166.6 ± 50.3 nm semanticscholar.org.

Table 1: Particle Size and Polydispersity Index (PDI) of Ergocalciferol-Loaded Nanoparticles

Formulation TypeStabilizerMean Particle Size (nm)PDIReference
Zein NanoparticlesML57.06 ± 1.710.12 ± 0.01 wur.nl
Zein NanoparticlesRL51.47 ± 3.720.14 ± 0.02 wur.nl
Solid Lipid Nanoparticles (SLNs)Tween 20~120 (0% loading)N/A nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs)Tween 20~65 (20% loading)N/A nih.govresearchgate.net
BSA-Cholecalciferol NanoparticlesBSA166.6 ± 50.3Varies* semanticscholar.org

*Note: PDI values for BSA-NP cholecalciferol varied significantly depending on experimental parameters, with some optimal conditions yielding values around 0.357, which is considered a wider distribution semanticscholar.org.

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal behavior of ergocalciferol-loaded systems, providing insights into phase transitions, melting points, and the physical state of the encapsulated ergocalciferol within the matrix. For SLNs loaded with ergocalciferol, DSC analysis revealed changes in the thermal properties of the lipid matrix. Specifically, an increase in ergocalciferol loading led to a gradual decrease in the enthalpies of fusion and crystallization for the stable β-subcell of the lipid, while the enthalpy of fusion for the unstable α-subcell crystal increased nih.govresearchgate.netresearchgate.net. These observations suggest that ergocalciferol incorporation affects the lipid crystal structure, potentially indicating a higher capacity of the lipid to incorporate and protect the vitamin researchgate.net. DSC can also help determine if the encapsulated drug exists in a crystalline or amorphous state within the nanoparticles improvedpharma.com.

Transmission Electron Microscopy (TEM) offers direct visualization of the morphology and microstructure of nanoparticles. TEM images of ergocalciferol-loaded SLNs have consistently shown the presence of both spherical and rod-shaped nanoparticles, confirming the successful formation of nanostructures nih.govresearchgate.netresearchgate.net. Scanning Electron Microscopy (SEM) is also employed for similar morphological analyses semanticscholar.orgresearchgate.netensicaen.frmdpi.com. These visual confirmations are essential for understanding the physical form and arrangement of the ergocalciferol-loaded carriers.

Zeta potential analysis quantifies the surface charge of nanoparticles, which is a critical factor in determining their colloidal stability nih.gov. A higher magnitude of zeta potential, whether positive or negative, generally indicates stronger electrostatic repulsion between particles, thus preventing aggregation and promoting long-term stability nih.gov. Values above +30 mV or below -30 mV are typically considered indicative of good colloidal stability nih.gov.

For ergocalciferol-loaded zein nanoparticles, zeta potential measurements revealed a significant pH dependency. At pH 3, the zeta potential was measured at 14.24 ± 1.27 mV, a value too low to provide sufficient electrostatic repulsion, leading to particle aggregation wur.nl. In contrast, SLNs stabilized with rhamnolipids exhibited a highly negative zeta potential of around -70 mV, indicating excellent colloidal stability researchgate.net. Similarly, BSA-cholecalciferol nanoparticles showed a stable zeta potential of -32.1 mV in their optimal formulation semanticscholar.org. The addition of salts, such as NaCl, can screen these surface charges, reduce electrostatic repulsion, and consequently destabilize nanoparticle dispersions by increasing particle size wur.nl.

Table 2: Zeta Potential of Ergocalciferol-Related Nanoparticles and Stability Implications

Formulation TypeStabilizerZeta Potential (mV)Interpretation for StabilityReference
Zein Nanoparticles (at pH 3)RL14.24 ± 1.27Low repulsion, prone to aggregation wur.nl
Zein Nanoparticles (at pH 7-8)ML/RLNot specifiedImplied stability due to low PDI and small particle size wur.nl wur.nl
SLNsTween 20Not specifiedNot directly reported for ergocalciferol SLNs nih.govresearchgate.net
SLNsRhamnolipids~ -70High stability researchgate.net
BSA-Cholecalciferol NanoparticlesBSA-32.1Indicative of stable conditions semanticscholar.org

Compound Name List

Ergocalciferol (Vitamin D2)

Cholecalciferol (Vitamin D3)

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Polysorbate 20 (Tween 20)

Modified Lecithin (ML)

Rhamnolipids (RL)

Bovine Serum Albumin (BSA)

Biotechnological Production and Process Optimization of Ergocalciferol

Innovative Bioprocessing Approaches for Sustainable Ergocalciferol Production

The industrial production of ergocalciferol, or vitamin D2, has traditionally relied on the ultraviolet (UV) irradiation of ergosterol (B1671047), a sterol found in fungi and yeast. nih.gov However, the pursuit of more sustainable and efficient manufacturing processes has led to the exploration of innovative bioprocessing strategies. These approaches aim to enhance yield, reduce costs, and minimize the environmental impact associated with conventional methods.

A significant area of innovation lies in the metabolic engineering of microorganisms, primarily yeast such as Saccharomyces cerevisiae. frontiersin.org Researchers are focused on modifying the biosynthetic pathways of these organisms to increase the production of ergosterol, the precursor to ergocalciferol. frontiersin.org This involves a variety of techniques, including the overexpression of key enzymes and the manipulation of regulatory factors that control sterol synthesis. frontiersin.org

For instance, one strategy involves overexpressing the catalytic domain of HMG-CoA reductase (tHMG1), which can significantly boost the supply of the sterol precursor, squalene. frontiersin.org Another approach is to overexpress the gene ARE2, which encodes a sterol acyltransferase, enhancing the esterification and accumulation of ergosterol within lipid droplets in the yeast cells. frontiersin.org Furthermore, targeting global transcription factors like UPC2 can lead to the upregulation of the entire ergosterol synthesis pathway. frontiersin.org The use of auto-inducible promoters to control the expression of these genes allows for dynamic regulation, preventing the premature accumulation of ergosterol which can inhibit cell growth. frontiersin.org

Beyond genetic modifications, optimizing fermentation conditions is crucial for maximizing ergocalciferol production. This includes the development of novel bioreactor designs and the use of alternative, sustainable feedstocks. Photosynthetic algae, for example, present a promising biological chassis for commercially viable and sustainable vitamin production. mdpi.com They can be cultivated on a large scale in open raceway ponds, utilizing atmospheric CO2 and minimizing manufacturing costs compared to microbial fermentation. mdpi.com

Research has also explored the potential of different microbial strains and the impact of various cultivation parameters. For example, studies have investigated the hydroxylation of ergocalciferol using novel bacterial strains like Kutzneria albida, which can produce valuable metabolites. nih.gov The use of solubilizers, such as cyclodextrins, has been shown to improve the conversion of poorly soluble substrates in these biotransformation processes. nih.gov

The following table summarizes key research findings in the metabolic engineering of Saccharomyces cerevisiae for enhanced ergosterol production:

Genetic ModificationHost StrainKey FindingsErgosterol Content (mg/g DCW)
Overexpression of ARE2S. cerevisiae S1Increased ergosterol content.10
Overexpression of ARE2 and UPC2-1S. cerevisiae S1Further increased ergosterol content.16.7
Overexpression of ACC1, ARE2, and UPC2-1S. cerevisiae S1Expanded storage pool for ergosterol, leading to higher accumulation.20.7
Dynamic control with auto-inducible promotersS. cerevisiae S1Improved cell growth and significantly boosted ergosterol content.40.6

DCW: Dry Cell Weight. Data sourced from: frontiersin.org

These innovative bioprocessing approaches, combining metabolic engineering, novel bioreactor design, and optimized fermentation strategies, hold significant promise for the development of more sustainable and economically viable methods for ergocalciferol production.

Degradation and Stability Research of Ergocalciferol

Chemical Degradation Mechanisms of Ergocalciferol

The chemical integrity of ergocalciferol is compromised by several degradation mechanisms, primarily driven by its unsaturated structure.

Oxidative processes are a major cause of ergocalciferol degradation. Studies on crystalline ergocalciferol have shown that it readily undergoes oxidation, leading to the formation of numerous acidic and neutral oxidation products. nih.gov This oxidative attack results in the complete destruction of the triene functionality, which is essential for its biological activity. nih.gov The degradation products are often more polar than the parent compound. nih.govsemanticscholar.org One identified neutral product from the degradation of crystalline ergocalciferol is the Windaus ketone IIa, 2,3,3a,4,5,6,7,7a beta-octahydro-7a alpha-methyl-1R-(1 alpha,1R,4R,5-trimethyl-2E-hexenyl)-4H-inden-4-one. nih.gov

While the effects of oxidation, heat, and light on ergocalciferol are well-documented, specific research focusing on acid- and base-catalyzed degradation pathways is less prevalent in the available literature. It is known that vitamin D, in general, is sensitive to acidic and alkaline media, which can lead to a loss of potency. circescientific.com However, detailed mechanistic studies and identification of specific degradation products under these conditions for ergocalciferol are not extensively reported.

Thermal Stability Investigations

Ergocalciferol is notably sensitive to thermal stress. Research has demonstrated that ergocalciferol powder decomposes rapidly at elevated temperatures. nih.govsemanticscholar.org For instance, significant degradation occurs when stored at 25°C and 40°C in dry air. nih.govsemanticscholar.org This thermal lability necessitates careful temperature control during the processing and storage of ergocalciferol to prevent substantial loss of the active compound. The decomposition at high temperatures leads to the formation of products with higher polarity. nih.govsemanticscholar.org

Impact of Environmental Factors on Ergocalciferol Integrity

Beyond temperature, other environmental factors significantly influence the stability of ergocalciferol.

Humidity: High humidity accelerates the degradation of ergocalciferol. nih.govsemanticscholar.org The presence of moisture can facilitate various chemical reactions that lead to the breakdown of the molecule. pharmaguideline.com

Light: Exposure to light, particularly ultraviolet (UV) light, can cause isomerization of ergocalciferol, leading to the formation of inactive isomers. researchgate.netresearchgate.net Ergosterol (B1671047), the precursor to ergocalciferol, is converted to ergocalciferol upon UV exposure, but continued exposure can lead to further degradation. mdpi.com

Oxygen: The presence of oxygen contributes to the oxidative degradation pathways discussed earlier. nih.govresearchgate.net Protecting ergocalciferol from atmospheric oxygen is a key strategy to enhance its stability.

Development of Stabilization Strategies in Research Formulations

To counteract its inherent instability, various stabilization strategies have been explored in research, with encapsulation technologies showing significant promise. nih.govmdpi.com

Encapsulation involves entrapping the sensitive ergocalciferol molecule within a protective matrix, shielding it from detrimental environmental factors.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biocompatible lipids that are solid at room temperature. mdpi.com They have been successfully used to encapsulate ergocalciferol, offering protection against degradation from oxygen and light. researchgate.netnih.gov In one study, ergocalciferol was encapsulated in tripalmitin (B1682551) SLNs stabilized by polysorbate 20. researchgate.netnih.gov The study found that increasing the concentration of ergocalciferol within the lipid phase of the SLN dispersion led to a decrease in particle size and an increase in the stability of the lipid crystal structure, suggesting a higher capacity of the lipid to incorporate and protect the vitamin. researchgate.netnih.gov

Research Findings on Ergocalciferol-Loaded Solid Lipid Nanoparticles

Ergocalciferol Loading (% w/w of lipid) Average Particle Size (nm) Key Findings
0% ~120 Baseline particle size of unloaded SLNs.
5% Decreased Gradual decrease in particle size with increased loading.
10% Decreased Turbidity of the SLN dispersion reduced noticeably.
15% Decreased Enthalpy of fusion of unstable α-subcell crystal increased.
20% ~65 Higher capacity of lipid to incorporate and protect ergocalciferol.

Data sourced from studies on tripalmitin SLNs. researchgate.netnih.gov

Zein (B1164903) Nanoparticles: Zein, a prolamine protein from corn, has been utilized to create nanoparticles for encapsulating hydrophobic compounds like ergocalciferol. wur.nl Zein nanoparticles can be stabilized by natural surfactants such as modified lecithin (B1663433) (ML) or rhamnolipids (RL). wur.nlresearchgate.net Research has shown that ergocalciferol-loaded zein nanoparticles exhibit high encapsulation efficiency and excellent physicochemical stability during storage. wur.nl For instance, both ML- and RL-stabilized zein nanoparticles maintained an ergocalciferol retention rate of approximately 94% after 30 days of storage at 4°C. wur.nl

Stability of Ergocalciferol-Loaded Zein Nanoparticles

Nanoparticle Type Encapsulation Efficiency Stability Findings
ML-stabilized 94.54 ± 2.28% Good stability under thermal treatments (30–90 °C) and pH variations (pH 3–8). researchgate.netwur.nl
RL-stabilized 94.24 ± 2.35% Stable under thermal conditions but became unstable when the pH dropped below 6. researchgate.netwur.nl

Data from studies on zein nanoparticles stabilized by modified lecithin (ML) and rhamnolipids (RL). wur.nlresearchgate.net

These encapsulation technologies provide promising avenues for enhancing the stability of ergocalciferol, thereby improving its incorporation into various formulations and ensuring its delivery and efficacy.

Role of Stabilizers and Antioxidants in Preventing Degradation

Ergocalciferol (Vitamin D2) is inherently unstable and susceptible to degradation from various environmental factors, primarily oxidation, temperature, and pH. nih.gov To counteract this instability, stabilizers and antioxidants are incorporated into formulations containing ergocalciferol. These compounds play a crucial role in preserving the potency and extending the shelf-life of ergocalciferol by inhibiting or slowing down the degradation process.

The primary mechanism of ergocalciferol degradation is oxidation. nih.gov Antioxidants protect ergocalciferol by neutralizing free radicals and reactive oxygen species, which would otherwise attack the ergocalciferol molecule. This is achieved through various mechanisms, including hydrogen atom transfer, single electron transfer, and chelation of metal ions that can catalyze oxidation reactions.

One significant area of research has been the use of natural antioxidants to stabilize ergocalciferol. Quercetin (B1663063), a flavonoid with potent antioxidant properties, has been shown to be effective in mitigating the degradation of ergocalciferol. nih.govtubitak.gov.tr Studies have demonstrated that the addition of quercetin can significantly inhibit the degradation of ergocalciferol when exposed to elevated temperatures. nih.gov

In a study evaluating the protective effects of quercetin on ergocalciferol, it was observed that in the absence of an antioxidant, ergocalciferol retention decreased significantly with increasing temperature and incubation time. However, the addition of quercetin provided a dose-dependent protective effect. For instance, at 75°C, the retention of ergocalciferol alone was significantly lower than when combined with quercetin. nih.gov

The stabilizing effect of quercetin is also evident across different pH levels. While ergocalciferol is relatively stable in neutral to slightly alkaline conditions, its degradation is more pronounced in acidic environments. The presence of quercetin has been shown to enhance the stability of ergocalciferol, particularly in acidic pH. tubitak.gov.tr

The following interactive data tables present findings from a study on the effect of quercetin on ergocalciferol stability at different temperatures.

Table 1: Effect of Quercetin on Ergocalciferol Retention at 50°C

TreatmentRetention Percentage after 30 min
Ergocalciferol (5 µg)81.93 ± 4.15%
Ergocalciferol (5 µg) + Quercetin (5 µg)89.8 ± 5.73%
Ergocalciferol (5 µg) + Quercetin (10 µg)93.33 ± 1.80%

Data from a study on the stabilizing effect of quercetin on ergocalciferol. nih.gov

Table 2: Effect of Quercetin on Ergocalciferol Retention at 75°C

TreatmentRetention Percentage after 2h
Ergocalciferol (5 µg)49.56 ± 2.18%
Ergocalciferol (5 µg) + Quercetin (5 µg)82.46 ± 1.12%
Ergocalciferol (5 µg) + Quercetin (10 µg)85.40 ± 5.28%

Data from a study on the stabilizing effect of quercetin on ergocalciferol. nih.gov

The data clearly indicates that quercetin significantly enhances the stability of ergocalciferol, with higher concentrations of the antioxidant providing greater protection against thermal degradation. nih.gov This highlights the critical role of antioxidants in preserving the integrity of ergocalciferol in various formulations.

Advanced Research Topics and Future Directions in Ergocalciferol Studies

Elucidation of Novel Ergocalciferol Metabolites and Their Biochemical Pathways

Beyond the well-established canonical pathway of 25-hydroxylation in the liver by CYP2R1 and subsequent 1α-hydroxylation in the kidneys by CYP27B1 to form the active metabolite 1,25-dihydroxyergocalciferol (ercalcitriol), emerging research has identified alternative metabolic routes for ergocalciferol. drugbank.compatsnap.comwikipedia.org These novel pathways generate a diverse array of metabolites with potentially distinct biological activities.

One such pathway involves the enzyme CYP11A1, traditionally known for its role in steroidogenesis. nih.govnih.gov Studies have shown that CYP11A1 can hydroxylate ergocalciferol at the C-20 position, initiating a metabolic cascade that does not lead to the cleavage of the side chain. nih.govnih.gov This results in the formation of 20-hydroxyvitamin D2 and other hydroxylated derivatives. drugbank.comnih.gov These metabolites have been found to be biologically active, suggesting a previously unrecognized signaling pathway for ergocalciferol. nih.govresearchgate.net

Another significant alternative pathway is the C-3 epimerization of ergocalciferol metabolites. drugbank.com This process, catalyzed by a yet-to-be-fully-identified 3-epimerase, inverts the stereochemistry of the hydroxyl group at the C-3 position of the A-ring from the alpha (α) to the beta (β) orientation. drugbank.comnih.gov The resulting C-3 epimers, such as 3-epi-25-hydroxyergocalciferol, exhibit reduced affinity for both the vitamin D binding protein (DBP) and the vitamin D receptor (VDR), which may alter their biological potency and clearance rates. drugbank.commdpi.com

The table below summarizes the key enzymes and resulting metabolites of both the canonical and novel ergocalciferol metabolic pathways.

Metabolic PathwayKey Enzyme(s)PrecursorMajor Metabolite(s)
Canonical Pathway CYP2R1 (Liver)Ergocalciferol25-hydroxyergocalciferol (Ercalcidiol)
CYP27B1 (Kidney)25-hydroxyergocalciferol1,25-dihydroxyergocalciferol (Ercalcitriol)
CYP11A1 Pathway CYP11A1Ergocalciferol20-hydroxyvitamin D2 and other hydroxylated derivatives
C-3 Epimerization 3-epimeraseErgocalciferol metabolitesC-3 epimers (e.g., 3-epi-25-hydroxyergocalciferol)

This table provides a simplified overview of the major metabolic pathways of ergocalciferol.

Structural Biology of Ergocalciferol-Interacting Enzymes and Receptors (beyond human clinical context)

Understanding the precise molecular interactions between ergocalciferol and its target proteins is crucial for deciphering its biological functions, especially in non-human organisms where its roles are less understood. While the structural biology of the human vitamin D receptor (VDR) is well-studied, research is expanding to encompass enzymes and receptors in other biological systems, such as fungi.

In fungi, ergosterol (B1671047) is a vital component of the cell membrane, and its biosynthesis is tightly regulated. The transcription factor Upc2 in Saccharomyces cerevisiae is a key regulator of ergosterol biosynthesis genes. nih.gov Structural studies of the C-terminal domain of Upc2 have revealed a novel α-helical fold with a deep hydrophobic pocket that directly binds ergosterol. nih.gov This binding represses the transcriptional activity of Upc2. nih.gov While this research focuses on ergosterol, the precursor to ergocalciferol, it provides a structural blueprint for how fungal proteins can recognize and bind sterol molecules, offering insights into potential ergocalciferol-binding proteins in fungi.

Furthermore, studies on other fungal proteins, such as the antifungal protein PAF from Penicillium chrysogenum, have explored ion binding and its impact on protein structure and function. nih.govplos.org While not directly interacting with ergocalciferol, these studies on the structural dynamics of fungal proteins in response to small molecules and ions contribute to a broader understanding of the molecular environment in which ergocalciferol may function. nih.gov The detailed structural analysis of such fungal proteins can pave the way for identifying and characterizing specific ergocalciferol receptors or interacting enzymes in these organisms.

Development of Chemoenzymatic Synthetic Routes for Ergocalciferol and Analogs

The synthesis of ergocalciferol and its analogs is of significant interest for research and potential therapeutic applications. Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful tools for creating novel and potent vitamin D2 derivatives.

A notable example in the synthesis of ergocalciferol analogs is the preparation of 1α-hydroxyergocalciferol, a potent derivative. nih.gov A multi-step chemical synthesis starting from ergosterol has been developed. nih.gov This process involves several key transformations, as outlined in the table below.

StepReactionReagents/ConditionsProduct
1Conversion of ErgosterolTwo-step processErgosta-4, 6, 22-trien-3-one
2DehydrogenationSelenium dioxide (SeO2)Ergosta-1,4,6,22-tetraen-3-one
3Epoxidation-1α, 2α-epoxide of the tetraenone
4ReductionLithium in liquid ammonia (B1221849) (Li/NH3)Ergosta-5,22-diene-1α, 3β-diol
5Acetylation, Bromination, Dehydrobromination-1α-acetoxyergosteryl acetate
6Photochemical and Thermal ConversionIrradiation, thermal equilibration, hydrolysis1α-hydroxyergocalciferol

This table details the key stages in the chemical synthesis of 1α-hydroxyergocalciferol from ergosterol, as described by Lam et al. (1977). nih.gov

In addition to traditional organic synthesis, computational studies have explored theoretical synthetic pathways. One such study proposed a prebiotic synthesis of ergosterol and subsequently ergocalciferol, catalyzed by a magnesium ion metalloporphyrin complex. wseas.com This theoretical model suggests a pathway for the formation of the ergosterol side chain and steroid rings through the polymerization of ethyne (B1235809) and propyne, followed by hydrogenation and photolysis to yield ergocalciferol. wseas.com Such computational approaches can inspire the design of novel biomimetic and chemoenzymatic synthetic routes.

Application of -Omics Technologies (e.g., Metabolomics, Proteomics) in Ergocalciferol Research

The advent of -omics technologies, such as metabolomics and proteomics, has revolutionized the study of complex biological systems, allowing for a global and unbiased assessment of molecular changes in response to various stimuli. These powerful tools are increasingly being applied to ergocalciferol research to uncover its broader metabolic effects and identify novel biomarkers.

Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites in a biological sample, has been used to investigate the impact of vitamin D supplementation. nih.gov For instance, a study on older adults revealed that vitamin D status influences lipid metabolism, with differences observed in the concentrations of short-chain fatty acids and glycerophospholipids between vitamin D-insufficient and -sufficient individuals. nih.gov Furthermore, supplementation with vitamin D3 led to changes in acylcarnitine concentrations in those who were previously insufficient. nih.gov While this study used cholecalciferol (vitamin D3), the findings highlight the potential of metabolomics to elucidate the systemic effects of vitamin D, which can be extended to ergocalciferol-specific studies. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of ergocalciferol and its metabolites in complex biological matrices, forming the foundation of robust metabolomic analyses. labcorp.com

Proteomics, the large-scale study of proteins, offers another layer of insight into the cellular and systemic responses to ergocalciferol. By identifying and quantifying changes in protein expression, proteomics can reveal the signaling pathways and cellular processes modulated by ergocalciferol. Although specific large-scale proteomic studies focused solely on ergocalciferol are still emerging, the application of these techniques in the broader field of vitamin D research demonstrates their immense potential.

Exploration of Ergocalciferol's Roles in Non-Human Biological Systems (e.g., fungi, plants) at a Mechanistic Level

Ergocalciferol is naturally synthesized in fungi and plants from its precursor, ergosterol, upon exposure to ultraviolet (UV) radiation. patsnap.comwikipedia.orgnih.gov While the role of ergosterol as a primary sterol in fungal cell membranes is well-established, the specific mechanistic functions of ergocalciferol in these organisms are an active area of research.

In fungi, ergosterol is essential for maintaining membrane fluidity and integrity. researchgate.net The conversion of ergosterol to ergocalciferol via UV light suggests a potential physiological role for this vitamin D2. researchgate.net It is hypothesized that ergocalciferol may be involved in cellular processes that respond to UV stress or may have signaling functions within the fungal organism. The regulation of ergosterol biosynthesis by transcription factors like Upc2 underscores the importance of sterol homeostasis in fungi, and by extension, the potential regulatory roles of its derivatives like ergocalciferol. nih.gov

In plants, the biosynthesis of ergosterol and its subsequent conversion to ergocalciferol also occurs. nih.gov The presence of ergocalciferol in various plant species suggests it may have functional significance. nih.gov Plant cells possess sophisticated signaling networks, with calcium ions (Ca2+) acting as a crucial second messenger in response to a wide range of environmental and developmental cues. nih.govembopress.orgnasa.govyoutube.com Given that a primary role of vitamin D in vertebrates is the regulation of calcium homeostasis, it is plausible that ergocalciferol could play a role in modulating calcium signaling pathways in plants. However, the precise molecular mechanisms and receptors through which ergocalciferol might exert its effects in plants remain to be elucidated. Future research in this area will likely focus on identifying plant-specific ergocalciferol-binding proteins and characterizing their downstream signaling cascades.

Q & A

Basic Research Questions

Q. How can researchers validate the purity of ergocalciferol in laboratory settings?

  • Methodological Answer : Analytical validation should employ infrared (IR) spectroscopy to distinguish ergocalciferol from structurally similar compounds like cholecalciferol (Vitamin D₃). For example, a characteristic peak at 907 cm⁻¹ in IR spectra confirms ergocalciferol . High-performance liquid chromatography (HPLC) paired with reference standards (e.g., ECHA or WHO-certified materials) ensures quantification accuracy. Cross-validate results using mass spectrometry (MS) to detect impurities or degradation products .
Analytical Method Key Parameter Application
IR SpectroscopyPeak at 907 cm⁻¹Structural differentiation from D₃
HPLCRetention time, UV absorptionQuantification and purity assessment
MSMolecular ion peaks (e.g., m/z 396)Detection of impurities or degradation

Q. What experimental design considerations are critical for clinical trials assessing ergocalciferol’s efficacy?

  • Methodological Answer : Use randomized controlled trials (RCTs) with standardized insulin regimens and placebo controls to minimize confounding variables. For pediatric populations (e.g., Type 1 Diabetes studies), ensure long-term follow-up (≥12 months) and measure dynamic outcomes like HbA1c reduction rates. Sample size calculations should prioritize statistical power (e.g., ≥80% power with α=0.05) . Stratify participants by baseline vitamin D status to isolate ergocalciferol-specific effects.

Q. How do researchers compare ergocalciferol and cholecalciferol in preclinical studies?

  • Methodological Answer : Conduct dose-response experiments in animal models (e.g., nerve injury models) to compare functional recovery endpoints. For example, cholecalciferol demonstrated superior myelination efficacy at equivalent doses, requiring rigorous pharmacokinetic profiling to explain differential bioavailability . Use RNA sequencing to identify calcitriol-regulated genes (e.g., axogenesis/myelination markers) as mechanistic evidence .

Advanced Research Questions

Q. What advanced structural techniques resolve ergocalciferol’s interactions in lipid-DNA complexes?

  • Methodological Answer : Small-angle X-ray scattering (SAXS) and X-ray diffraction (XRD) can characterize ergocalciferol’s phase behavior in lamellar lipid bilayers. At Φergocalciferol ≥0.4, coexisting crystalline phases and DNA-lipid interactions are detectable via distinct Bragg peaks (e.g., q001, q002). These techniques require synchrotron radiation for high-resolution data .

Q. How should researchers address contradictions in ergocalciferol’s clinical outcomes across studies?

  • Methodological Answer : Apply sensitivity analyses to evaluate confounding variables (e.g., baseline vitamin D status, dietary intake). For single-center RCT limitations , replicate studies in multi-center cohorts with harmonized protocols. Use meta-regression to assess heterogeneity sources (e.g., dosage variations, population demographics) . Pre-register analysis plans to mitigate bias in post-hoc interpretations .

Q. What longitudinal study designs optimize ergocalciferol’s safety and efficacy profiling?

  • Methodological Answer : Implement nested case-control designs within prospective cohorts to track long-term outcomes (e.g., renal function, calcium homeostasis). Monitor kidney function via glomerular filtration rate (GFR) and urinary calcium excretion biannually. Use mixed-effects models to account for attrition and time-varying covariates .

Q. How can ergocalciferol be integrated with adjuvant therapies in mechanistic studies?

  • Methodological Answer : In peripheral nerve injury models, co-administer ergocalciferol with neurotrophic factors (e.g., NGF) and quantify axon regeneration via histomorphometry. Transcriptomic profiling (e.g., RNA-seq) identifies synergistic pathways, such as calcitriol-dependent myelination genes . Dose-escalation studies must include toxicity screens (e.g., hypercalcemia markers) .

Q. What methodologies integrate epidemiological data with ergocalciferol clinical research?

  • Methodological Answer : Leverage food composition databases (e.g., NUTTAB) to correlate dietary vitamin D intake with serum ergocalciferol levels in cohort studies. Use geospatial mapping to identify populations with deficiency risks. Validate findings via Mendelian randomization to reduce confounding from environmental factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.